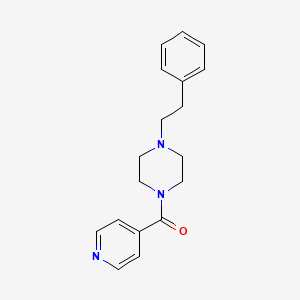
1-isonicotinoyl-4-(2-phenylethyl)piperazine
Overview
Description
The compound "1-isonicotinoyl-4-(2-phenylethyl)piperazine" is part of a broader class of piperazine derivatives, which have been extensively studied for their diverse biological activities and chemical properties. These derivatives are synthesized through various chemical reactions, leading to compounds with significant pharmacological potential.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-component reactions, such as cyclo condensations and nucleophilic substitution reactions. For instance, Rajkumar et al. (2014) described the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate (Rajkumar, Kamaraj, & Krishnasamy, 2014). This method highlights the versatility and adaptability of synthetic strategies for generating piperazine-based compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their cyclic diamine core, which significantly influences their chemical behavior and interaction with biological targets. X-ray crystallography and spectroscopic methods, such as NMR and mass spectrometry, are commonly employed to characterize these structures. For example, the crystal structure of specific derivatives has been elucidated to reveal intricate details about their molecular conformations and potential for intermolecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Mechanism of Action
Target of Action
The primary target of 1-isonicotinoyl-4-(2-phenylethyl)piperazine is the Aurora-A kinase . This kinase is part of the Aurora kinase family, which has been identified as a significant anticancer target for the treatment of human cancers .
Mode of Action
The compound interacts with its target, the Aurora-A kinase, by inhibiting its activity
Biochemical Pathways
The inhibition of Aurora-A kinase affects the pathways associated with cell division and growth . Aurora kinases play a crucial role in cell division, and their inhibition can lead to the prevention of cancer cell proliferation .
Result of Action
The inhibition of Aurora-A kinase by 1-isonicotinoyl-4-(2-phenylethyl)piperazine can lead to a decrease in cancer cell proliferation . This is due to the role of Aurora kinases in cell division. By inhibiting these kinases, the compound can potentially slow down or stop the growth of cancer cells .
Safety and Hazards
Piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle it with appropriate safety precautions, including wearing protective clothing and working in a well-ventilated area . The safety and hazards associated with the phenylethyl and isonicotinoyl components would depend on their specific chemical structures .
properties
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(17-6-9-19-10-7-17)21-14-12-20(13-15-21)11-8-16-4-2-1-3-5-16/h1-7,9-10H,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNKHTFLRJZTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenylbutanamide](/img/structure/B4182778.png)
![1-(4-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4182781.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4182791.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4182799.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B4182806.png)

![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4182818.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182821.png)
![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-furamide](/img/structure/B4182823.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4182826.png)
![ethyl (2-{[(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4182833.png)
![N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)tetrahydro-2-furancarboxamide](/img/structure/B4182860.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182872.png)